molecular formula C17H23BrN2O3 B2912490 tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate CAS No. 1233951-77-3

tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate

Cat. No.: B2912490
CAS No.: 1233951-77-3
M. Wt: 383.286
InChI Key: VDVASHHQEXSJCQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-bromobenzamido substituent. Its structural complexity and functional groups make it a versatile building block in organic synthesis and drug discovery pipelines.

Properties

IUPAC Name

tert-butyl 4-[(3-bromobenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVASHHQEXSJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-(3-bromobenzamido)piperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives.

    Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biological pathways.

Medicine: In medicine, this compound may have potential applications in drug development. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group can interact with biological molecules, potentially affecting their function. The piperidine ring may also play a role in the compound’s activity, influencing its binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, NO₂) enhance electrophilicity and influence binding to biological targets. The bromine in the target compound may improve halogen bonding compared to chlorine in .
  • Heterocyclic substituents (e.g., pyrazole in ) introduce conformational rigidity and metal-binding sites, unlike the planar benzamido group.
  • Thiol-containing derivatives () exhibit distinct reactivity, enabling disulfide bond formation or chelation, which is absent in the bromobenzamido analog.

Yield and Purity :

  • The target compound’s synthesis may achieve >90% purity, comparable to derivatives in , whereas thiol-containing analogs () require stringent handling to prevent oxidation.

Market Trends :

  • Brominated derivatives (e.g., ) are in demand for oncology research, with projected growth in Asia-Pacific markets ().
  • Fluorinated analogs () are prioritized for CNS drug development due to enhanced blood-brain barrier penetration.

Biological Activity

tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20BrN2O2
  • Molecular Weight : 348.24 g/mol
  • Structural Features : The compound contains a piperidine ring with a tert-butyl group and a bromobenzamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cell signaling pathways.

Target Interactions

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes related to cancer proliferation, such as cyclin-dependent kinases (CDKs) and protein kinases.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, which can influence neurological pathways and potentially treat neurodegenerative diseases.

Anticancer Activity

Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that related compounds inhibited cell proliferation and induced apoptosis in cancer cell lines by arresting the cell cycle in the G1/G0 phase.
  • Case Study : In vitro assays revealed that this compound significantly reduced the viability of various cancer cell lines, with IC50 values indicating potent activity.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • In Vitro Studies : Tests against bacterial strains showed that it possesses moderate antibacterial effects, potentially due to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInhibition of cell growth
AntimicrobialModerate antibacterial
NeuroprotectivePotential modulation of receptors

Case Studies

A notable study explored the effects of this compound on neurodegenerative models. The compound was administered in a scopolamine-induced model of Alzheimer's disease, showing a reduction in amyloid-beta deposition and improvement in cognitive function metrics compared to control groups .

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